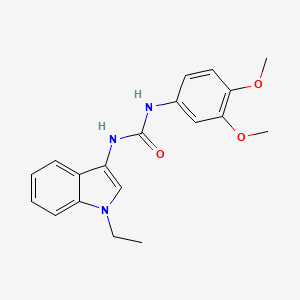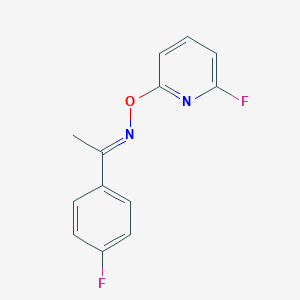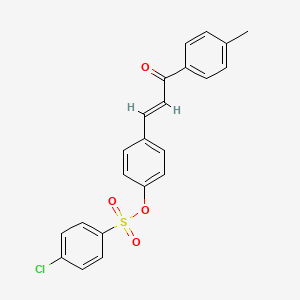
4-Benzamidobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzamidobenzamide is a benzamide derivative, a class of compounds known for their diverse biological activities. Benzamide derivatives are of significant interest in medicinal chemistry due to their pharmacological properties, including anticonvulsant, antibacterial, and potential antitumor activities.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the use of readily available reagents and catalysts. For instance, the synthesis of N-(4-methylbenzyl)benzamide was reported using CuI as a catalyst, demonstrating the versatility of approaches for synthesizing benzamide derivatives . Another study reported an efficient strategy for synthesizing N-hydroxy-2-(4-methylbenzamido)benzamide, highlighting the accessibility of such compounds .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring. Single-crystal X-ray diffraction has been used to determine the crystal structures of various benzamide derivatives, revealing that they can crystallize in different systems such as orthorhombic and monoclinic lattices . Intermolecular hydrogen bonds and weak interactions like C-H...π and N-H...O play a crucial role in stabilizing the crystal structures .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including electrochemical oxidation. Amino-substituted benzamides, for example, have been studied for their electrochemical oxidation mechanisms, which are important for understanding their antioxidant activity. These compounds can form quinonediimine derivatives through a pH-dependent oxidation process involving the transfer of electrons and protons .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Studies have shown that these compounds can exhibit properties such as optical transmittance, photoluminescence, and piezoelectricity . Dielectric measurements and mechanical strength assessments, such as the Vickers micro-hardness technique, have been used to evaluate the properties of benzamide crystals . Additionally, density functional theory (DFT) simulations have been employed to calculate optimized molecular geometries and electronic properties like the HOMO-LUMO energy gap .
Relevant Case Studies
Benzamide derivatives have been evaluated in various biological assays to determine their potential as therapeutic agents. For example, some 4-aminobenzamides have been tested for anticonvulsant effects in mice, with certain compounds showing significant protective indices compared to standard drugs like phenobarbital and phenytoin . In another study, radioiodinated benzamide derivatives were investigated for their potential as melanoma-imaging agents, with specific compounds demonstrating superior melanoma uptake and favorable melanoma/non-target-tissue ratios . These case studies illustrate the potential of benzamide derivatives in the development of new pharmaceuticals.
Applications De Recherche Scientifique
Sensitizers for Therapies
N-substituted benzamides, including those related to 4-Benzamidobenzamide, have been evaluated for their potential as sensitizers for radio- or chemotherapies. These compounds can induce apoptosis and inhibit NFκB activation by separate mechanisms. For instance, certain N-substituted benzamides were found to induce rapid apoptosis and inhibit NFκB activation, suggesting their dual potential as radio- and chemo-sensitizers as well as anti-inflammatory compounds targeting NFκB (Liberg, Lazarevic, Pero, & Leanderson, 1999).
Study of Metabolic Processes
Benzamide and its derivatives, like 3-Aminobenzamide, have been used to study the inhibition of poly(adenosine diphosphate-ribose) synthesis, elucidating the functions of this biopolymer in cellular processes. These compounds affect cell viability, glucose metabolism, and DNA synthesis, offering insights into their broader biological implications beyond their primary inhibitory activities (Milam & Cleaver, 1984).
Diagnostic Imaging
Certain benzamide derivatives have been explored for their potential in diagnostic imaging, particularly in identifying primary breast tumors. Studies involving sigma receptor scintigraphy with benzamide derivatives highlighted their ability to visualize primary breast tumors by binding to sigma receptors overexpressed on cancer cells, suggesting a non-invasive approach to assessing tumor proliferation (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Anticonvulsant Activity
Benzamide derivatives have been investigated for their anticonvulsant effects. Studies have demonstrated that certain 4-aminobenzamides exhibit significant anticonvulsant activity, providing a basis for the development of new antiepileptic drugs. For example, 4-amino-N-amylbenzamide showed potent activity against maximal electroshock seizures, highlighting the therapeutic potential of benzamide derivatives in epilepsy management (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).
Safety and Hazards
While specific safety and hazard information for 4-Benzamidobenzamide is not available, benzamides are generally considered hazardous. They can be harmful if swallowed and are suspected of causing genetic defects .
Relevant Papers Several papers were found during the search. One paper discusses the synthesis of benzamides through direct condensation of carboxylic acids and amines . Another paper discusses the electrochemical synthesis and amidation of benzoin to benzamides . These papers provide valuable insights into the synthesis and potential applications of benzamides, including this compound.
Propriétés
IUPAC Name |
4-benzamidobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-13(17)10-6-8-12(9-7-10)16-14(18)11-4-2-1-3-5-11/h1-9H,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUPDLORJYONDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552538.png)
![2-(3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2552540.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2552543.png)


![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2552546.png)
![3-[(E)-(1,3-Dimethyl-4-oxo-6,7-dihydroindazol-5-ylidene)methyl]benzenesulfonyl fluoride](/img/structure/B2552547.png)


![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552551.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552553.png)
![ethyl 5,5-dimethyl-2-(2-oxo-1-oxaspiro[4.5]decane-4-carboxamido)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2552555.png)
